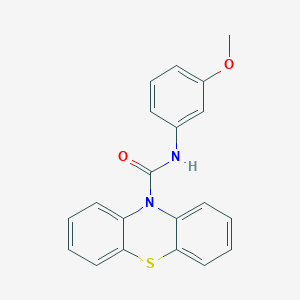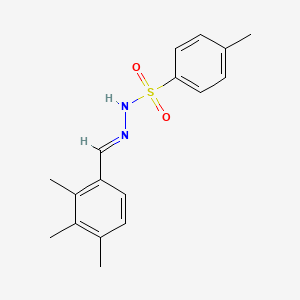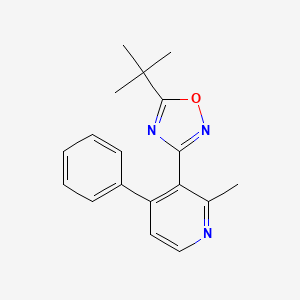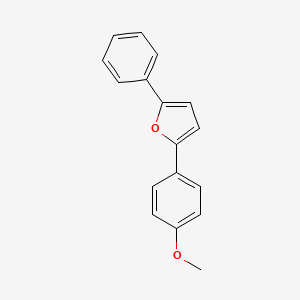
6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C15H12BrN3O and its molecular weight is 330.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.01637 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Angiogenesis Inhibition and Cancer Therapeutics
One significant application of compounds structurally related to "6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine" is in the realm of cancer therapeutics, particularly through the inhibition of angiogenesis. The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrates this application. VEGFR-2 is crucial in tumor angiogenesis, and [11C]PAQ, a radiolabeled analogue, has been developed and evaluated for in vivo tracing of VEGFR-2 expression in solid tumors using PET imaging. This research suggests potential for noninvasive imaging of angiogenic "hot spots" in tumors, providing valuable insights into tumor biology and therapeutic efficacy (Samén et al., 2009).
Tyrosine Kinase Inhibition for Enhanced Antitumor Activity
Another notable application is the development of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These derivatives exhibit enhanced antitumor activity, potentially functioning as potent cancer therapeutics. By covalently interacting with the target enzymes, these compounds show significant promise in improving cancer treatment outcomes (Tsou et al., 2001).
Hypolipidemic Activity and Cardiovascular Health
Compounds structurally akin to "this compound" have also been investigated for their hypolipidemic activities. For instance, NO-1886 and its derivatives have shown promising results in lowering triglyceride and total cholesterol levels, highlighting potential applications in the management of cardiovascular health. The study of these novel quinazolines and quinazolinones further elucidates the structure-activity relationship of hypolipidemic drugs, contributing to the development of new therapies for hyperlipidemia and associated conditions (Kurogi et al., 1996).
Vascular Endothelial Growth Factor Signaling and Tumor Growth Inhibition
ZD6474, another related compound, serves as a potent inhibitor of kinase insert domain-containing receptor (KDR/VEGFR 2) tyrosine kinase activity, demonstrating significant potential in inhibiting vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. Through oral administration, ZD6474 has shown to inhibit tumor-induced neovascularization and exert a dose-dependent inhibition of tumor growth across various cancer models. This highlights its role in the development of antiangiogenic and antitumor therapies, offering a promising avenue for cancer treatment (Wedge et al., 2002).
特性
IUPAC Name |
6-bromo-N-(3-methoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-4-2-3-11(8-12)19-15-13-7-10(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDCCQWORSBHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)
![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)
![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)

